molecular formula C19H22N2O4 B8695516 Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B8695516
M. Wt: 342.4 g/mol
InChI Key: BCBYXCDVANNBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a cyano group, a carbonyl group, and a spiro linkage, makes it a versatile molecule for chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be formed through a cyclization reaction involving a benzopyran derivative and a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Protection and Deprotection Steps: : The tert-butyl group is typically introduced as a protecting group for the carboxylate functionality. This can be achieved using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group to form alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

  • Substitution: : The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives. Reagents like alkyl halides or aryl halides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, aryl halides, NaCN, KCN

Major Products

    Oxidation: N-oxides, hydroxyl derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted cyano derivatives

Scientific Research Applications

Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.

  • Material Science: : The compound’s spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and carbonyl group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic core provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-3-carboxylate
  • 2-{4’-tert-butyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexan]-7-yloxy}acetic acid

Uniqueness

Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate is unique due to the presence of the cyano group, which provides additional reactivity and potential for further functionalization. The spirocyclic structure also imparts distinct physical and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 6-cyano-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H22N2O4/c1-18(2,3)25-17(23)21-8-6-19(7-9-21)11-15(22)14-10-13(12-20)4-5-16(14)24-19/h4-5,10H,6-9,11H2,1-3H3

InChI Key

BCBYXCDVANNBKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 6-bromo-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (143 g, 0.36 mol), Zn(CN)2 (84.7 g, 0.72 mol), Pd(PPh3)4 (20 g, 17 mmol) and dry DMF (1 liter) was stirred under an argon atmosphere at 90° C. for 6 hours. The resulting mixture was, after cooled, diluted with ethyl acetate (1 liter), and washed with aqueous 12% ammonia, water, and saturated brine in order. The organic layer was dried over sodium sulfate, and concentrated, and the residue was treated with methanol, and the resulting insoluble solid was taken out through filtration, and dried under a reduced pressure to obtain tert-butyl 6-cyano-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate as a colorless solid.
Quantity
143 g
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1 L
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Zn(CN)2
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84.7 g
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20 g
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1 L
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-hydroxyacetophenone (104.35 g, 485.26 mmol), N-Boc-piperidin-4-one (98.62 g, 494.96 mmol), 20 mL of pyrrolidine (17.26 g, 242.63 mmol) and 261 mL of MeOH was heated under reflux until the reaction was complete. The mixture was cooled, then 87 mL of H2O were added, and the mixture was filtered and dried to give tert-butyl 6-bromo-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate. Alternatively, 10 mL of pyrrolidine (121.31 mmol) may be used in this procedure. To a solution of tert-butyl 6-bromo-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (6593 g, 16.6 mol) and DMF (33 L) was added Zn(CN)2 (1947 g, 16.6 mol) and Pd(PPh3)4 (192 g, 0.17 mol). The slurry was heated to 90° C. for 3 hours, then cooled to room temperature and filtered. Water (16 L) was added to the filtrate. The resulting slurry was cooled to 5° C., stirred for 1 hour and filtered. The solid was washed with DMF/water (2:1) and dried under vacuum to give tert-butyl 6-cyano-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate. A solution of 23 g of tert-butyl 6-cyano-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (67.17 mmol), 13.10 g sodium azide (201.52 mmol), 27.74 g of triethylamine hydrochloride (201.52 mmol), and 460 mL of dry DMF was stirred under a nitrogen atmosphere at 100° C. for 12 hours. After cooling to room temperature, 506 mL of EtOAc were added, followed by 322 mL of 1M HCl (322 mmol). Alternatively, 0.5M HCl may be added until pH=3. The resulting layers were separated, the organic layer was washed with water/methanol (115 mL/46 mL), and then concentrated to give tert-butyl 4-oxo-6-(1H-tetrazol-5-yl)spiro[chroman-2,4′-piperidine]-1′-carboxylate. A solution of 5.08 g of tert-butyl 4-oxo-6-(1H-tetrazol-5-yl)spiro[chroman-2,4′-piperidine]-1′-carboxylate (13.18 mmol), 8.8 mL of 12 M HCl (105.44 mmol) and 8 mL of methanol was heated to 50° C. until the reaction was complete. The resulting slurry was filtered, washed with 25 mL of methanol at room temperature, and dried to give 6-(1H-tetrazol-5-yl)spiro[chroman-2,4′-piperidine]-4-one hydrochloride salt.
Quantity
10 mL
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reactant
Reaction Step One
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6593 g
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reactant
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Zn(CN)2
Quantity
1947 g
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catalyst
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192 g
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catalyst
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Quantity
33 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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